1,3-Dimethylpteridine-2,4,6,7-tetrone
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Overview
Description
1,3-Dimethylpteridine-2,4,6,7-tetrone: is a heterocyclic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.17 g/mol It is a derivative of pteridine, a bicyclic compound consisting of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpteridine-2,4,6,7-tetrone can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 2,4,5,6-tetraaminopyrimidine with dimethyl oxalate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine . The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylpteridine-2,4,6,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or arylated pteridines.
Scientific Research Applications
1,3-Dimethylpteridine-2,4,6,7-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpteridine-2,4,6,7-tetrone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Naphthalenetetracarboxylic diimide: A compound with similar redox properties and applications in supramolecular chemistry.
1,6-Diphenylhexane-1,3,4,6-tetrone: Another tetrone derivative with distinct structural features and uses.
Uniqueness: 1,3-Dimethylpteridine-2,4,6,7-tetrone is unique due to its specific pteridine core structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1,3-dimethylpteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H6N4O4/c1-11-4-3(7(15)12(2)8(11)16)9-5(13)6(14)10-4/h1-2H3 |
InChI Key |
JJBLMVWEHVKMOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)C(=O)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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